molecular formula C3H3ClN4O B601325 1H-TETRAZOLE-1-ACETYL CHLORIDE CAS No. 41223-92-1

1H-TETRAZOLE-1-ACETYL CHLORIDE

Cat. No.: B601325
CAS No.: 41223-92-1
M. Wt: 146.54
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Description

1H-TETRAZOLE-1-ACETYL CHLORIDE is a chemical compound that belongs to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal and material chemistry. This compound is characterized by the presence of a tetrazole ring attached to an acetyl chloride group, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-TETRAZOLE-1-ACETYL CHLORIDE typically involves the reaction of (1H-Tetrazol-1-yl)acetic acid with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the reactive nature of acetyl chloride and the potential release of toxic gases .

Chemical Reactions Analysis

Types of Reactions: 1H-TETRAZOLE-1-ACETYL CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 1H-tetrazole-1-acetyl chloride serves as an intermediate in synthesizing various pharmaceutical compounds. It is particularly noted for its role in developing antibiotics and anti-inflammatory agents. The compound's ability to form stable complexes with biological targets enhances its therapeutic potential. For instance, derivatives of tetrazole have shown promising antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus due to their interaction with bacterial enzymes .

Material Science

The high nitrogen content of tetrazole derivatives makes them suitable for applications in material science, particularly in the development of energetic materials and explosives. The stability and reactivity of this compound enable the synthesis of compounds that can be utilized in propellants and explosives. Research has indicated that these materials can exhibit desirable properties such as high energy output and stability under various conditions.

Biochemistry

In biochemistry, this compound is employed in synthesizing DNA and RNA analogs for research purposes. These analogs are crucial for studying nucleic acid interactions and functions, providing insights into genetic mechanisms and potential therapeutic applications. The compound's reactivity allows for the incorporation of tetrazole moieties into nucleic acid structures, facilitating the exploration of their biological roles.

Coordination Chemistry

The ability of this compound to form stable complexes with metals makes it valuable in coordination chemistry. This property is exploited in studying coordination compounds, where the tetrazole ring can act as a ligand. Such complexes are essential for understanding metal ion behavior in biological systems and developing new materials with specific electronic properties.

Case Studies

Several studies highlight the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against multiple strains of bacteria. The structural modifications facilitated by this compound led to enhanced efficacy compared to traditional antibiotics .
  • Energetic Materials Development : Research focused on synthesizing new tetrazole-based energetic materials using this compound showed promising results, indicating improved stability and performance characteristics suitable for military applications.

Mechanism of Action

The mechanism of action of 1H-TETRAZOLE-1-ACETYL CHLORIDE is primarily based on its reactivity as an acylating agent. The acetyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. In medicinal chemistry, these derivatives can interact with biological targets, such as enzymes and receptors, to exert therapeutic effects. The tetrazole ring’s electron-withdrawing properties enhance the compound’s reactivity and stability .

Biological Activity

1H-Tetrazole-1-acetyl chloride, a compound with a tetrazole ring structure, is gaining attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, particularly in cancer therapy and antimicrobial activity.

This compound is known for its ability to inhibit cytochrome P450 enzymes, which are crucial for various biological processes, including the biosynthesis of ergosterol in fungi. The inhibition of this enzyme disrupts fungal cell membrane integrity, making it a potential antifungal agent.

  • Target Enzyme : Cytochrome P450
  • Biochemical Pathways Affected : Ergosterol biosynthesis
  • Impact : Disruption of fungal processes leading to increased vulnerability of fungal cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-tetrazole exhibit significant anticancer properties. For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to destabilize microtubules, a key target in cancer therapy. One compound from this series showed IC50 values as low as 0.090 – 0.650 μM against various cancer cell lines (SGC-7901, A549, HeLa), indicating potent anticancer activity .

Table 1: Anticancer Activity of Tetrazole Derivatives

CompoundCell LineIC50 (μM)
6–31SGC-79010.090
6–31A5490.650
6–31HeLaNot specified

The mechanism involves binding to tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Antimicrobial Activity

In addition to its anticancer effects, 1H-tetrazole derivatives have shown promising antimicrobial activity. A study assessed the cytotoxicity against various bacterial strains and fungi, including Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans. The results indicated that certain tetrazole derivatives possess significant antimicrobial properties .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

CompoundMicroorganismActivity Level
4cK. pneumoniaeModerate
4cS. aureusHigh
4cC. albicansModerate

Research Findings

A comprehensive study on the synthesis and biological evaluation of tetrazoles revealed that these compounds not only exhibit anticancer and antimicrobial properties but also possess antioxidant activities. For instance, a specific derivative demonstrated significant radical scavenging activity in DPPH assays, indicating potential use as an antioxidant agent .

Case Studies

  • Microtubule Destabilization : A study synthesized a novel tetrazole derivative (compound 6–31) which was found to arrest cancer cells in the G2/M phase through microtubule destabilization. This compound showed a notable ability to induce apoptosis in treated cells .
  • Antioxidant Properties : Another study highlighted the antioxidant capacity of certain tetrazole derivatives, showing consistent radical scavenging activity across various concentrations .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1H-Tetrazole-1-acetyl chloride, and how should data interpretation be structured to ensure reproducibility?

  • Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, infrared (IR) spectroscopy to identify functional groups (e.g., acyl chloride C=O stretching), and mass spectrometry (MS) for molecular weight validation. Ensure sample purity via thin-layer chromatography (TLC) before analysis. Report solvent systems, integration ratios (NMR), and peak assignments in alignment with IUPAC guidelines. Data should be tabulated with error margins and cross-referenced to published spectra for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Use fume hoods for all procedures to prevent inhalation of volatile vapors. Wear nitrile gloves, tight-sealing goggles, and acid-resistant lab coats. Store the compound in airtight containers under inert gas (e.g., argon) due to its moisture sensitivity. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .

Q. How should synthetic routes for this compound be designed to minimize byproduct formation?

  • Answer : Optimize reaction conditions by controlling stoichiometry (e.g., 1:1 molar ratio of tetrazole to acetyl chloride derivatives) and temperature (0–5°C to suppress hydrolysis). Use anhydrous solvents (e.g., dichloromethane) and catalytic agents like DMAP to enhance acylation efficiency. Monitor reaction progress via TLC or in situ FTIR to terminate reactions at maximum yield .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and identify reactive sites (e.g., electrophilic carbonyl carbon). Compare activation energies of alternative pathways (e.g., SN1 vs. SN2 mechanisms) using Gaussian or ORCA software. Validate models with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in reported reaction yields of this compound under varying anhydrous conditions?

  • Answer : Conduct a meta-analysis of literature data to identify variables (e.g., solvent purity, drying methods). Replicate key studies under controlled humidity (e.g., glovebox vs. standard lab conditions). Use statistical tools (e.g., ANOVA) to isolate significant factors. Triangulate findings with spectroscopic evidence (e.g., IR for moisture content) and mechanistic studies .

Q. How can crystallographic data improve the understanding of this compound’s solid-state stability?

  • Answer : Employ single-crystal X-ray diffraction (SHELXL/SHELXS) to determine molecular packing and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Compare thermal stability (via TGA/DSC) of polymorphs identified through crystallography. Correlate lattice energy calculations (using Materials Studio) with experimental decomposition temperatures .

Q. What methodologies validate the purity of this compound in large-scale syntheses for pharmacological applications?

  • Answer : Implement orthogonal analytical techniques:

  • HPLC with UV detection (λ = 210–260 nm) for quantitative purity assessment.
  • Elemental analysis (C, H, N) to verify stoichiometry.
  • Karl Fischer titration to quantify residual moisture.
    Cross-reference results with NMR spectral databases and pharmacopeial standards (e.g., USP) .

Q. Data Analysis and Reporting

Q. How should researchers structure conflicting spectral data (e.g., unexpected NMR shifts) in publications?

  • Answer : Present raw data alongside processed spectra (e.g., baseline-corrected NMR). Annotate anomalies (e.g., impurity peaks) and propose hypotheses (e.g., solvent adducts, tautomerism). Include control experiments (e.g., spiking with authentic samples) to rule out artifacts. Use supplementary materials for full datasets to enhance transparency .

Q. What statistical approaches are appropriate for comparing the catalytic efficiency of this compound derivatives?

  • Answer : Apply non-linear regression (e.g., Michaelis-Menten kinetics) for enzyme-mimetic studies. Use Student’s t-test or Mann-Whitney U-test for pairwise comparisons of turnover numbers. Report confidence intervals (95%) and effect sizes. For multivariate data (e.g., solvent polarity effects), employ principal component analysis (PCA) .

Q. Integration of Computational and Experimental Work

Q. How can molecular dynamics simulations enhance the design of this compound-based inhibitors?

  • Answer : Simulate ligand-protein binding (e.g., GROMACS) to predict binding affinities and residence times. Validate docking poses with mutagenesis studies (e.g., alanine scanning) and SPR binding assays. Corrogate free energy calculations (MM-PBSA) with IC50 values from enzymatic assays .

Properties

IUPAC Name

2-(tetrazol-1-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHOFJBFYVRQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.58 g of 2-(tetrazol-1-yl)-acetic acid are suspended in 27 ml of absolute methylene chloride, and 1.9 ml of 1-chloro-1-dimethylaminoisobutene (CDIB) are added. After stirring for 30 minutes at room temperature, a further 0.5 ml of CDIB is added and stirring is continued for a further 90 minutes. This solution of the acid chloride [IR (methylene chloride): 3.20, 5.57 μm] is further reacted directly.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(1H-tetrazol-1-yl)acetic acid 3 (1 gm, 7.81 mmol) in benzene (20 mL) was added oxalyl chloride (1.5 g, 11.81 mmol) and a catalytic amount of DMF. The reaction mixture was stirred at room temperature for 3 hrs. The reaction mixture was concentrated under vacuum and the crude acid chloride 4 obtained was used for the next step without any purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-TETRAZOLE-1-ACETYL CHLORIDE
1H-TETRAZOLE-1-ACETYL CHLORIDE

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